molecular formula C13H15ClN2S B2409884 N-(butan-2-yl)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine CAS No. 571150-03-3

N-(butan-2-yl)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine

Cat. No. B2409884
CAS RN: 571150-03-3
M. Wt: 266.79
InChI Key: VVUCXSBESVXTCV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the reagents used. The thiazole ring is aromatic and relatively stable. The butan-2-yl group might undergo reactions typical of alkyl groups, and the 4-chlorophenyl group might undergo reactions typical of aryl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some general predictions can be made based on its structure. For example, it is likely to be a solid at room temperature, and it is likely to be soluble in organic solvents .

Scientific Research Applications

Potential in Cardiovascular Pharmacology

A study explored the antihypertensive and cardiotropic potential of new derivatives similar to N-(butan-2-yl)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine. These compounds were synthesized and evaluated for their affinity to the angiotensin II receptor, indicating a promising role in cardiovascular medicine (Drapak et al., 2019).

Fungicidal Properties

Research on novel imine derivatives containing thiazole and triazole rings, structurally related to N-(butan-2-yl)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine, displayed potent fungicidal activity against P.piricola, suggesting potential applications in agriculture and fungicide development (Jian, 2007).

Antimicrobial and Anticancer Properties

A compound structurally similar to N-(butan-2-yl)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine was studied for its antimicrobial and anticancer activities. Molecular docking studies indicated potential interactions with various proteins, suggesting a broad spectrum of biological applications (Viji et al., 2020).

Organic Device Applications

A study explored the properties of imine derivatives containing thiazole for potential use in organic device applications. The effect of titanium dioxide on these imines was examined, indicating potential use in organic electronics and photovoltaics (Różycka et al., 2018).

Corrosion Inhibition

Research on N-(benzo[d]thiazole-2-yl)-1-phenylethan-1-imines, closely related to the chemical , demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. This suggests possible applications in industrial corrosion prevention (Chugh et al., 2019).

Future Directions

The study of thiazole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing this compound and studying its biological activity. It would also be interesting to study its physical and chemical properties in more detail .

properties

IUPAC Name

N-butan-2-yl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2S/c1-3-9(2)15-13-16-12(8-17-13)10-4-6-11(14)7-5-10/h4-9H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUCXSBESVXTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=CS1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine

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